Methyl 4-[(4-nitrophenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(4-nitrophenoxy)methyl]benzoate is an organic compound with the molecular formula C14H11NO5. It is known for its unique structure, which includes a nitrophenoxy group attached to a benzoate ester. This compound is often used in various chemical research and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(4-nitrophenoxy)methyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with methyl 4-bromomethylbenzoate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction: Methyl 4-[(4-aminophenoxy)methyl]benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 4-[(4-nitrophenoxy)methyl]benzoic acid and methanol
Scientific Research Applications
Methyl 4-[(4-nitrophenoxy)methyl]benzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(4-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group allows for hydrolysis, releasing active metabolites that can further participate in biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitrobenzoate
- Methyl 4-aminobenzoate
- 1-Bromo-4-nitrobenzene
Uniqueness
Methyl 4-[(4-nitrophenoxy)methyl]benzoate is unique due to its combination of a nitrophenoxy group and a benzoate ester. This structure imparts distinct reactivity and functional properties, making it valuable in various applications.
Properties
IUPAC Name |
methyl 4-[(4-nitrophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBWUFQHVAYJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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